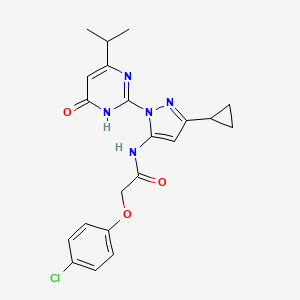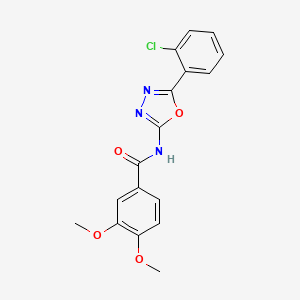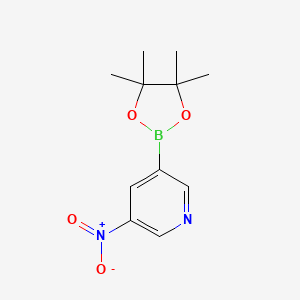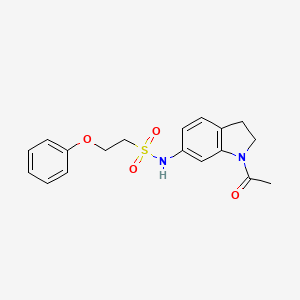![molecular formula C13H19ClF3NO2 B2549984 2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one CAS No. 2411308-31-9](/img/structure/B2549984.png)
2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as TFMPP and has been used as a research chemical for many years. In
Mecanismo De Acción
TFMPP acts as a partial agonist at the 5-HT2A and 5-HT2C receptors, which are serotonin receptors. It also acts as an antagonist at the 5-HT1A receptor. TFMPP has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to produce a range of biochemical and physiological effects in animal studies. It has been shown to increase locomotor activity, alter sleep patterns, and produce changes in body temperature. TFMPP has also been shown to produce changes in the levels of various neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFMPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-established mechanism of action. TFMPP is also relatively stable and can be stored for long periods of time without degradation. However, TFMPP has several limitations for use in laboratory experiments. It has been shown to produce a range of side effects, including anxiety, agitation, and hallucinations. TFMPP is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on TFMPP. One area of interest is the potential therapeutic applications of TFMPP for the treatment of mood disorders and other psychiatric conditions. TFMPP has also been shown to produce changes in the levels of various neurotransmitters in the brain, which may have implications for the treatment of neurological disorders. Another area of interest is the development of new analogs of TFMPP with improved pharmacological properties and reduced side effects.
Conclusion:
In conclusion, TFMPP is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It has been used in studies related to neuroscience, pharmacology, and toxicology. TFMPP has been shown to act as a partial agonist at the 5-HT2A and 5-HT2C receptors, and as an antagonist at the 5-HT1A receptor. It has been shown to produce a range of biochemical and physiological effects in animal studies. TFMPP has several advantages for use in laboratory experiments, but also has several limitations. There are several future directions for research on TFMPP, including the development of new analogs with improved pharmacological properties and reduced side effects.
Métodos De Síntesis
TFMPP can be synthesized by reacting 2-chloropropionyl chloride with 5-(trifluoromethyl)-2-oxo-1,3-oxazolidine in the presence of a base. The resulting product can then be treated with sodium hydroxide to form TFMPP. This synthesis method has been widely used in the research community to produce TFMPP for various applications.
Aplicaciones Científicas De Investigación
TFMPP has been used in scientific research for many years due to its potential applications in various fields. It has been used in studies related to neuroscience, pharmacology, and toxicology. TFMPP has been used as a model compound for studying the effects of serotonin receptor agonists and antagonists on brain function. It has also been used to study the role of serotonin in the regulation of mood, behavior, and cognition.
Propiedades
IUPAC Name |
2-chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClF3NO2/c1-9(14)11(19)18-5-2-10(13(15,16)17)12(8-18)3-6-20-7-4-12/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYSOZFOYXYVSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C2(C1)CCOCC2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2549902.png)

![4-(6-{[(4-Chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B2549904.png)


![2-Chloro-N-[(5,7-dimethyl-2-oxo-1H-pyrazolo[1,5-a]pyrimidin-6-yl)methyl]propanamide](/img/structure/B2549909.png)




![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2549919.png)

